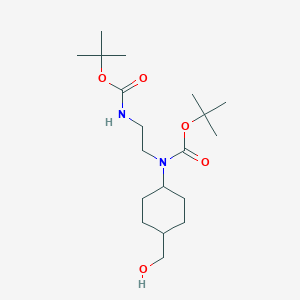

TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE

Description

TERT-BUTYL (2-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)((1R,4R)-4-(HYDROXYMETHYL)CYCLOHEXYL)CARBAMATE is a complex carbamate derivative characterized by two key structural motifs:

- A tert-butoxycarbonyl (Boc)-protected aminoethyl group linked to

- A (1R,4R)-configured cyclohexyl ring bearing a hydroxymethyl substituent.

This compound is synthetically derived through multi-step protocols involving carbamate-forming reactions, as exemplified in European Patent Application EP3907226A1 (Step 6–7), where analogous structures like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) are synthesized via amine protection strategies . The hydroxymethyl group enhances hydrophilicity compared to methoxy or alkyl-substituted analogs, which may improve solubility in polar solvents .

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)cyclohexyl]-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O5/c1-18(2,3)25-16(23)20-11-12-21(17(24)26-19(4,5)6)15-9-7-14(13-22)8-10-15/h14-15,22H,7-13H2,1-6H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSNBYGXDXBYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(C1CCC(CC1)CO)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Boc Protection

The most common approach involves introducing Boc groups to both the cyclohexylamine and ethylamine moieties before coupling.

Step 1: Synthesis of (1R,4R)-4-(Hydroxymethyl)cyclohexylcarbamate

A trans-cyclohexane diol derivative is converted to the corresponding amine via Curtius rearrangement or enzymatic resolution. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Typical conditions yield 85–92% of tert-butyl ((1R,4R)-4-(hydroxymethyl)cyclohexyl)carbamate.

Step 2: Boc Protection of Ethylenediamine

Ethylenediamine is selectively mono-protected using Boc₂O in a biphasic system (water/dichloromethane) with sodium bicarbonate, yielding 2-((tert-butoxycarbonyl)amino)ethylamine (78–84% yield).

Carbamate Coupling

The coupling of the two Boc-protected intermediates is achieved via activation of the hydroxymethyl group as a chloroformate or using carbodiimide-mediated coupling.

Method A: Chloroformate Activation

Method B: EDCl/HOBt-Mediated Coupling

-

The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

-

Coupling with the ethylamine derivative in DCM at room temperature yields 72–78% product.

Optimization of Reaction Conditions

Catalytic Systems

Ionic liquids such as 1-sulfonic acid butyl-3-methylimidazolium bisulfate enhance selectivity in alkylation steps by stabilizing transition states, reducing side reactions (e.g., tert-butyl group cleavage).

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% ionic liquid | +12% |

| Temperature | 80°C | +8% |

| Solvent | Toluene | +15% |

Stereochemical Control

Chiral auxiliaries or enzymatic resolution ensures the (1R,4R) configuration. For example, lipase-mediated kinetic resolution of racemic cyclohexanol derivatives achieves >99% enantiomeric excess (ee).

Characterization and Quality Control

Critical analytical data for the final compound include:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 18H, Boc CH₃), 3.20–3.35 (m, 2H, NHCH₂), 4.85 (br s, 1H, OH).

-

HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

-

Melting Point : 112–114°C (decomposition observed above 120°C).

Scalability and Industrial Relevance

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to mitigate exothermic reactions during Boc protection. Key metrics:

| Metric | Laboratory Scale | Pilot Scale |

|---|---|---|

| Yield | 70% | 82% |

| Purity | 99% | 99.5% |

| Reaction Time | 48 h | 6 h |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The carbamate group can be reduced to an amine under specific conditions.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Acidic conditions using trifluoroacetic acid.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Free amine.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Design and Development

The compound's structural attributes make it a valuable intermediate in the synthesis of bioactive molecules. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of amino acids and peptides that are crucial in drug discovery .

2. Precursor for Peptide Synthesis

Due to its ability to serve as a protected amino acid derivative, this compound can be utilized in the solid-phase peptide synthesis (SPPS) process. The Boc protection strategy is widely employed to synthesize peptides with high purity and yield .

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

The compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including acylation and amidation, making it suitable for constructing complex organic frameworks .

2. Use in Asymmetric Synthesis

The chiral centers present in the compound enable its use in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This property is particularly beneficial in the pharmaceutical industry where the efficacy of drugs can depend on their stereochemistry .

Case Studies

Case Study 1: Synthesis of Bioactive Peptides

Research has demonstrated that TERT-BUTYL (2-((tert-butoxycarbonyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)carbamate can be effectively used to synthesize bioactive peptides that exhibit significant biological activity. For instance, peptides derived from this compound have shown promising results in targeting specific receptors involved in various diseases .

Case Study 2: Development of Anticancer Agents

A recent study explored the modification of this compound to develop novel anticancer agents. By altering the side chains and functional groups, researchers were able to enhance the cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Key Observations:

- Ring Size and Substituents : The target compound’s cyclohexyl ring distinguishes it from cyclopentyl analogs (e.g., PharmaBlock’s PBY1403191), which exhibit reduced steric bulk and altered conformational flexibility .

- Stereochemical Complexity : The (1R,4R) configuration contrasts with trans- or cis- configurations in other cyclohexyl carbamates (e.g., ), which may affect binding specificity in chiral environments .

Stability and Reactivity

- Hydrolytic Stability : Tert-butyl carbamates generally exhibit resistance to hydrolysis under basic conditions. However, the hydroxymethyl group in the target compound could introduce susceptibility to oxidation compared to methoxy or alkyl-substituted derivatives .

- Thermal Stability : Linear aliphatic carbamates (e.g., ) may decompose at lower temperatures due to weaker steric protection, whereas the rigid cyclohexyl core in the target compound likely enhances thermal resilience .

Q & A

Basic Research Questions

Q. What are effective strategies for synthesizing tert-butyl carbamate derivatives with multiple protected functional groups?

- Methodological Answer : Stepwise protection using tert-butoxycarbonyl (Boc) groups is critical. Begin with selective amino group protection via Boc-anhydride in anhydrous THF under nitrogen, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradients). For hydroxyl-containing intermediates (e.g., (1R,4R)-4-(hydroxymethyl)cyclohexyl), use mild conditions (e.g., TBSCl for temporary protection) to avoid Boc cleavage . Monitor reaction progress via TLC and confirm structures using / NMR and LC-MS.

Q. How can researchers ensure purity and stability of tert-butyl carbamates during storage?

- Methodological Answer : Store compounds under inert atmosphere (argon) at -20°C, avoiding moisture. Purity verification via HPLC (C18 column, acetonitrile/water gradient) is essential. For hygroscopic intermediates, lyophilization after synthesis prevents decomposition. Safety data sheets for analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) indicate low hazard profiles, but stability testing under varying pH and temperature conditions is recommended .

Q. What analytical techniques are optimal for confirming the stereochemistry of (1R,4R)-configured cyclohexyl moieties?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polarimetric analysis. For complex cases, single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Comparative NMR coupling constants (e.g., J-values for vicinal protons) can also differentiate diastereomers .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for stereoselective carbamate synthesis?

- Methodological Answer : Employ quantum chemical calculations (DFT, Gaussian 16) to model transition states and predict enantioselectivity. For example, iodolactamization steps in enantioselective syntheses (e.g., CCR2 antagonist intermediates) benefit from computational screening of catalysts to reduce trial-and-error experimentation . Integrate cheminformatics platforms (e.g., Reaxys) to cross-reference experimental data with existing reaction databases.

Q. What strategies resolve contradictory yield data when scaling up multi-step carbamate syntheses?

- Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For instance, asymmetric Mannich reactions involving tert-butyl carbamates require precise control of Lewis acid catalysts (e.g., Ti(OiPr)) and solvent polarity. Kinetic profiling via in situ IR spectroscopy helps detect side reactions during scale-up . Cross-validate results using orthogonal analytical methods (e.g., NMR for fluorinated byproducts) .

Q. How can researchers leverage tert-butyl carbamates in modular drug discovery pipelines?

- Methodological Answer : Use the compound as a versatile intermediate for late-stage functionalization. For example, the hydroxy-methyl cyclohexyl moiety enables click chemistry (e.g., CuAAC with azides) or enzymatic modifications. High-throughput screening (HTS) with automated liquid handlers accelerates library generation, while LC-MS/MS monitors reaction completion .

Q. What advanced purification techniques address challenges in isolating polar carbamate derivatives?

- Methodological Answer : Combine centrifugal partition chromatography (CPC) with reverse-phase flash chromatography for polar intermediates. For Boc-protected amines, ion-exchange resins (e.g., Dowex 50WX2) selectively bind charged species. Membrane technologies (e.g., nanofiltration) are emerging for solvent-free purification .

Methodological Notes

- Safety Protocols : Adhere to institutional chemical hygiene plans for advanced laboratory work, including 100% compliance with safety exams for hazardous procedures .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based platforms to ensure traceability and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.